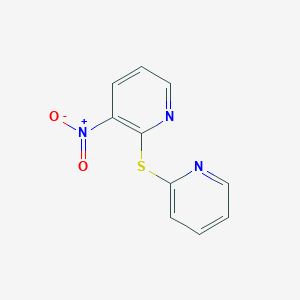

3-Nitro-2-(pyridin-2-ylthio)pyridine

Description

Properties

IUPAC Name |

3-nitro-2-pyridin-2-ylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2S/c14-13(15)8-4-3-7-12-10(8)16-9-5-1-2-6-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPAXJFFIAJUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195376 | |

| Record name | Pyridine, 3-nitro-2,2'-thiodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4262-11-7 | |

| Record name | Pyridine, 3-nitro-2,2'-thiodi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004262117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-nitro-2,2'-thiodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation and Reactivity Profile of 3 Nitro 2 Pyridin 2 Ylthio Pyridine

Detailed Reaction Mechanisms in the Formation of 3-Nitro-2-(pyridin-2-ylthio)pyridine

The synthesis of this compound is predicated on fundamental principles of aromatic chemistry, primarily involving nucleophilic substitution reactions. The electronic properties of the starting materials are key to understanding the feasibility and mechanism of the transformation.

The principal route for the formation of this compound is through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction typically involves the coupling of an activated aryl halide with a nucleophile. In this specific synthesis, 2-chloro-3-nitropyridine (B167233) serves as the electrophilic substrate and pyridine-2-thiol (or its more nucleophilic thiolate form) acts as the nucleophile.

The reaction is profoundly influenced by the presence of the nitro group (-NO₂). As a potent electron-withdrawing group, it significantly reduces the electron density of the pyridine (B92270) ring, particularly at the ortho and para positions. This electron deficiency, or electrophilicity, makes the carbon atom attached to the chlorine leaving group susceptible to attack by a nucleophile. mdpi.com

The mechanism proceeds in two main steps:

Nucleophilic Addition: The sulfur atom of pyridine-2-thiolate attacks the C-2 position of 2-chloro-3-nitropyridine, which bears the chlorine atom. This addition breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.

Elimination of Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the chloride ion (Cl⁻). This elimination step is typically fast and irreversible, driving the reaction to completion to yield the final this compound product.

The process is a classic example of an addition-elimination mechanism, which is characteristic of SNAr reactions. mdpi.com

| Step | Description | Key Intermediates | Driving Force |

| 1. Addition | The pyridine-2-thiolate nucleophile attacks the electron-deficient C-2 of 2-chloro-3-nitropyridine. | Meisenheimer Complex (resonance-stabilized) | Strong activation by the ortho-nitro group. |

| 2. Elimination | The chloride leaving group is expelled from the intermediate. | None | Restoration of the highly stable aromatic system. |

Intramolecular rearrangements represent an alternative mechanistic space in heterocyclic chemistry. The Smiles rearrangement, a notable example, is an intramolecular nucleophilic aromatic substitution. researchgate.net This type of rearrangement involves a connecting chain (Y) between a nucleophilic center (X) and an aromatic ring, allowing the nucleophile to attack the ring and displace a linking atom (Z), as shown in the general scheme: X-Ar-Z-Y-H → H-X-Ar-Z-Y.

In the context of this compound, a direct S→N type Smiles rearrangement is not a primary formation pathway but could be a potential reaction of a precursor or an isomer. For instance, a hypothetical isomer, N-(3-nitropyridin-2-yl)pyridin-2-yl-amine with a suitable linker, could potentially undergo such a rearrangement. The key requirements for a Smiles rearrangement are: mdpi.com

An aromatic ring activated by electron-withdrawing groups. The 3-nitropyridine (B142982) ring meets this criterion.

A nucleophilic group and a leaving group connected by a suitable chain.

Reaction conditions, often basic, that deprotonate the nucleophile to initiate the intramolecular attack.

While not a direct synthetic route to the target compound, the potential for Smiles-type rearrangements in related systems is a crucial consideration in designing synthetic pathways and predicting side products. researchgate.netresearchgate.net For example, attempts to synthesize derivatives could inadvertently lead to such rearrangements if the necessary structural motifs are present. mdpi.com

Intrinsic Reactivity of the Thioether Linkage and Nitro Group

The chemical personality of this compound is dominated by the reactivity of its two key functional groups: the thioether bridge and the nitro group.

Reactivity of the Thioether Linkage: The sulfur atom in the thioether linkage (-S-) possesses lone pairs of electrons, rendering it nucleophilic and susceptible to oxidation.

Coordination Chemistry: The sulfur's lone pairs allow it to act as a ligand, coordinating to various metal centers. This property can be exploited in the synthesis of organometallic complexes. researchgate.net

Cleavage: The C-S bonds can be cleaved under specific reductive or oxidative conditions, although they are generally stable.

Reactivity of the Nitro Group: The nitro group is one of the most versatile functional groups in aromatic chemistry, primarily known for its powerful electron-withdrawing nature and its susceptibility to reduction.

Reduction: The reduction of the nitro group is a cornerstone transformation in organic synthesis. Depending on the reagents and reaction conditions, it can be converted into a variety of other functional groups. wikipedia.org Common transformations include:

Reduction to an amino group (-NH₂) using reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic medium, or via catalytic hydrogenation. wikipedia.org This conversion dramatically changes the electronic character of the pyridine ring, turning a strongly deactivated ring into an activated one.

Partial reduction to a hydroxylamino group (-NHOH) or a nitroso group (-NO) can be achieved using milder reducing agents like zinc dust in the presence of ammonium chloride. wikipedia.org

Electronic Influence: As previously noted, the nitro group deactivates the pyridine ring towards electrophilic attack but strongly activates it for nucleophilic substitution, particularly at the ortho and para positions (C-2, C-4, and C-6).

| Functional Group | Common Reactions | Products | Impact on Molecule |

| Thioether (-S-) | Oxidation | Sulfoxide (B87167) (-SO-), Sulfone (-SO₂-) | Increases polarity, alters electronic properties. |

| Metal Coordination | Metal-Sulfur Complexes | Forms organometallic compounds. | |

| **Nitro (-NO₂) ** | Reduction | Amino (-NH₂), Hydroxylamino (-NHOH) | Converts electron-withdrawing group to electron-donating. |

| Nucleophilic Aromatic Substitution | Substitution Products | Directs and facilitates attack by nucleophiles. |

Conformational Preferences and Their Influence on Chemical Transformations

The three-dimensional structure of this compound is not static. Rotation around the C-S single bonds gives rise to different spatial arrangements of the two pyridine rings, known as conformations. The relative orientation of the rings can significantly influence the molecule's reactivity, crystal packing, and biological activity.

The conformational landscape of molecules with two aryl groups linked by a heteroatom is often described by the dihedral angle between the rings. For this compound, the key conformations are syn-periplanar and anti-periplanar. These terms describe the arrangement around the C-S-C bond axis.

Syn-Periplanar (sp): In this conformation, the nitrogen atom of the pyridin-2-ylthio group and the nitro group on the other ring are on the same side of the C-S bond. This arrangement can lead to steric hindrance but may be stabilized by certain intramolecular interactions.

Anti-Periplanar (ap): In this conformation, the nitrogen atom and the nitro group are on opposite sides of the C-S bond. This arrangement generally minimizes steric repulsion between the bulky groups and is often the more stable conformation.

Studies on analogous heterocyclic thioether derivatives have shown that such molecules can exist as a mixture of both sp and ap conformers in solution, with one form often being predominant. researchgate.net The equilibrium between these conformers can be influenced by factors such as the solvent, temperature, and the presence of substituents. The specific conformational preference can dictate the accessibility of reactive sites for chemical transformations. For example, a particular conformation might shield a reactive group or, conversely, pre-organize the molecule for an intramolecular reaction. Research on related pyridin-2-yl derivatives has demonstrated that intramolecular hydrogen bonding can lock the molecule into a specific conformation, highlighting the importance of such subtle forces. nih.gov

| Conformation | Description | Potential Stabilizing/Destabilizing Factors |

| Syn-Periplanar | The two pyridine rings are oriented in a "cis-like" fashion relative to the C-S-C plane. | Potential for attractive non-covalent interactions; increased steric repulsion. |

| Anti-Periplanar | The two pyridine rings are oriented in a "trans-like" fashion relative to the C-S-C plane. | Minimized steric hindrance; generally considered more stable. |

Spectroscopic and Advanced Structural Characterization of 3 Nitro 2 Pyridin 2 Ylthio Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show seven distinct signals in the aromatic region (typically 6.5-9.5 ppm).

3-Nitropyridine (B142982) Ring Protons: The protons on this ring (H-4, H-5, H-6) will be significantly influenced by the strong electron-withdrawing nature of the nitro (NO₂) group. This effect deshields the protons, shifting their signals to a lower field (higher ppm values). The proton at the H-4 position, being ortho to the nitro group, is expected to be the most downfield.

2-Thiopyridine Ring Protons: The four protons on this ring (H-3', H-4', H-5', H-6') will exhibit chemical shifts typical for a pyridine (B92270) ring, with adjustments due to the electron-donating effect of the sulfur atom. Protons closer to the nitrogen atom (H-6') are generally found at a lower field. libretexts.org

Predicted ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is anticipated to display ten unique signals, one for each carbon atom in the molecule, as there are no elements of symmetry. bhu.ac.inlibretexts.org

3-Nitropyridine Ring Carbons: The carbon atom directly attached to the nitro group (C-3) is expected to be significantly deshielded. Similarly, the carbon bonded to the sulfur atom (C-2) will also experience a downfield shift. Carbons in pyridine rings that are adjacent to the nitrogen atom typically resonate at a lower field, around 150 ppm. libretexts.orgtestbook.com

2-Thiopyridine Ring Carbons: The carbon attached to the sulfur (C-2') will show a characteristic chemical shift for a thioether linkage on an aromatic ring. The remaining carbon signals will be in the typical aromatic region for pyridine, generally between 110-150 ppm. bhu.ac.inoregonstate.educompoundchem.comlibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 3-Nitro-2-(pyridin-2-ylthio)pyridine

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Key Influencing Factors |

|---|---|---|---|

| ¹H NMR | 3-Nitropyridine Ring (H-4, H-5, H-6) | 8.0 - 9.5 | Electron-withdrawing NO₂ group, N-heteroatom |

| 2-Thiopyridine Ring (H-3', H-4', H-5', H-6') | 7.0 - 8.7 | Thioether linkage, N-heteroatom | |

| ¹³C NMR | 3-Nitropyridine Ring | 120 - 160 | NO₂ group, Thioether linkage, N-heteroatom |

| 2-Thiopyridine Ring | 115 - 165 | Thioether linkage, N-heteroatom |

To unambiguously assign the predicted proton and carbon signals and to confirm the molecular structure, 2D NMR experiments would be indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. An HSQC spectrum would provide a map linking each signal in the ¹H NMR spectrum to its corresponding signal in the ¹³C NMR spectrum, greatly aiding in the assignment of the carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is crucial for determining the spatial proximity of protons. A key application for this compound would be to observe through-space correlations (cross-peaks) between protons on the 3-nitropyridine ring and protons on the 2-thiopyridine ring. Such correlations would confirm the connectivity through the sulfur atom and provide insights into the preferred conformation of the molecule around the C-S-C bond.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. researchgate.net For this compound, with the molecular formula C₁₀H₇N₃O₂S, HRMS provides a precise mass measurement that can confirm this composition.

The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element. missouri.edubiochemcalc.com This calculated value serves as a benchmark for the experimental measurement.

Table 2: Calculated Exact Mass of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇N₃O₂S |

| Calculated Monoisotopic Mass | 233.02590 u |

An experimental HRMS measurement yielding a mass value that matches the calculated value to within a few parts per million (ppm) would provide definitive evidence for the elemental formula of the compound.

Vibrational Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups exhibit characteristic absorption bands at predictable wavenumbers, making IR spectroscopy an excellent tool for functional group identification. libretexts.orgmasterorganicchemistry.com

For this compound, several key vibrational modes are expected:

Nitro (NO₂) Group: This group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, these bands typically appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. spectroscopyonline.comorgchemboulder.com

Aromatic Rings: The pyridine rings will show characteristic C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C=C/C=N in-ring stretching vibrations in the 1600-1400 cm⁻¹ region. pressbooks.pubvscht.czorgchemboulder.com

Thioether (C-S) Linkage: The C-S stretching vibration is typically weaker and appears in the fingerprint region of the spectrum.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Symmetric Stretch | 1360 - 1290 | Strong | |

| Pyridine Rings | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C and C=N Stretch | 1600 - 1400 | Medium to Strong | |

| Aromatic Thioether (Ar-S-Ar) | C-S Stretch | ~700 | Weak to Medium |

X-ray Crystallography for Crystalline State Structural Determination (for relevant analogues)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not available, valuable structural insights can be gained by examining closely related analogues.

A relevant analogue, 2-(pyridine-2-ylthio)pyridine-1-ium picrate , has been synthesized and characterized by single-crystal X-ray diffraction. core.ac.ukeurjchem.com This compound provides a model for the core bis(pyridine)sulfide framework.

Key structural findings for the analogue include:

Crystal System: Monoclinic core.ac.ukeurjchem.com

Space Group: P21/c core.ac.ukeurjchem.com

Unit Cell Parameters: a = 16.876 Å, b = 7.6675 Å, c = 13.846 Å core.ac.ukeurjchem.com

Computational and Theoretical Chemistry Studies of 3 Nitro 2 Pyridin 2 Ylthio Pyridine

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 3-Nitro-2-(pyridin-2-ylthio)pyridine, DFT calculations would provide fundamental insights into its stability and reactivity. These studies typically involve optimizing the molecular geometry to find its lowest energy state and then calculating various electronic properties.

Calculation of Global Reactivity Descriptors

Energy Gap (ΔE): The difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A small energy gap generally implies higher chemical reactivity.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as half the energy gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's capacity to undergo electronic changes.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a key predictor of electrophilic character.

A hypothetical data table for these descriptors would be structured as follows:

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | Data not available |

| LUMO Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Data not available |

| Chemical Softness | S | 1/η | Data not available |

| Electrophilicity Index | ω | μ²/2η (where μ is chemical potential) | Data not available |

Mapping of Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is used to identify sites susceptible to electrophilic and nucleophilic attack. For this compound, an MEP analysis would likely show:

Negative Regions (Red/Yellow): These areas, rich in electrons, would be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine (B92270) ring not adjacent to the sulfur. These sites are prone to electrophilic attack.

Positive Regions (Blue): Electron-deficient areas, susceptible to nucleophilic attack, would likely be found near the hydrogen atoms and potentially on the carbon atom attached to the nitro group.

Characterization of Frontier Molecular Orbitals (HOMO and LUMO)

The Frontier Molecular Orbitals, HOMO and LUMO, are central to understanding chemical reactivity.

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate electrons. In this compound, the HOMO would likely be distributed over the pyridinethio moiety, indicating this part of the molecule is the primary site for electrophilic reactions.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept electrons. The LUMO is expected to be localized predominantly on the nitropyridine ring, specifically around the nitro group, which is a strong electron-withdrawing group. This suggests that nucleophilic attack would target this region.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling could be used to simulate the reaction mechanisms involving this compound. This involves:

Identifying Reactants and Products: Defining the starting materials and potential products of a given reaction.

Locating Transition States (TS): Computationally finding the high-energy transition state structure that connects reactants to products. The energy of the TS is used to calculate the activation energy of the reaction.

Mapping the Reaction Coordinate: Plotting the energy changes as the molecule transforms from reactant to product through the transition state.

Without experimental data to model, any discussion of specific reaction pathways for this compound remains purely speculative.

Theoretical Conformational Analysis and Energy Landscapes

The this compound molecule has rotational freedom around the C-S and S-C bonds, leading to different possible conformations. A theoretical conformational analysis would involve:

Scanning Potential Energy Surfaces: Systematically rotating the dihedral angles of the key bonds and calculating the energy at each step.

Identifying Stable Conformers: Locating the energy minima on the potential energy landscape, which correspond to the most stable three-dimensional arrangements of the molecule.

Determining Rotational Barriers: Calculating the energy barriers between stable conformers to understand the flexibility of the molecule.

Such an analysis would reveal the preferred spatial orientation of the two pyridine rings relative to each other, which is critical for understanding its interactions with other molecules. However, no such specific analysis for this compound has been published.

Prospective Academic and Non Medical Research Applications of 3 Nitro 2 Pyridin 2 Ylthio Pyridine Derivatives

Utility as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis.nih.govresearchgate.net

Derivatives of 3-Nitro-2-(pyridin-2-ylthio)pyridine serve as highly valuable and versatile intermediates in the field of organic synthesis. nih.govresearchgate.net The presence of multiple reactive sites within their molecular framework allows for a wide range of chemical transformations, making them key building blocks for the construction of more complex molecular architectures.

Facilitation of Complex Heterocycle Construction.researchgate.netrsc.orglookchem.com

The structural backbone of this compound derivatives is particularly well-suited for the synthesis of intricate heterocyclic systems. researchgate.netrsc.orglookchem.com The nitro group, a strong electron-withdrawing group, activates the pyridine (B92270) ring towards nucleophilic substitution, while the pyridin-2-ylthio moiety can be manipulated or cleaved to introduce further diversity. This dual reactivity enables chemists to strategically build fused ring systems and other complex heterocyclic structures that are often found in biologically active molecules and functional materials. For instance, the thioether linkage can be oxidized to sulfoxides and sulfones, introducing new functional groups and altering the electronic properties of the molecule. mdpi.com Furthermore, the pyridine nitrogen atoms provide sites for coordination with metal catalysts, facilitating a variety of cross-coupling reactions to append additional molecular fragments.

Research has demonstrated the use of related pyridinylthio compounds in the synthesis of various fused heterocycles, such as thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines. nih.govresearchgate.netresearchgate.net These scaffolds are of significant interest due to their presence in a wide array of pharmacologically active compounds. The reactivity of the nitro group can also be harnessed for cyclization reactions, leading to the formation of novel polycyclic aromatic and heteroaromatic systems.

Development of Novel Chemical Reagents and Catalysts.researchgate.netwikipedia.org

The unique electronic and structural features of this compound derivatives make them attractive candidates for the development of new chemical reagents and catalysts. researchgate.netwikipedia.org The pyridine nitrogen atoms can act as ligands, coordinating to metal centers to form novel catalysts. rsc.org The electronic properties of these catalysts can be fine-tuned by modifying the substituents on the pyridine rings, potentially leading to catalysts with enhanced activity and selectivity for a variety of organic transformations.

For example, the 3-nitro-2-pyridine sulfenyl (Npys) group has been utilized as a protecting group in solid-phase peptide synthesis. nih.gov This demonstrates the potential of this class of compounds to serve as reagents that facilitate specific chemical transformations. The ability to modify the pyridine ring allows for the systematic study of structure-activity relationships, which is crucial for the rational design of new and improved reagents and catalysts. rsc.org

Exploration in Agrochemical and Pest Control Research

The pyridine ring is a common structural motif in a wide range of agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netnih.gov The unique properties of pyridine-containing compounds, such as their ability to interact with biological targets and their favorable environmental profiles, have made them a focus of agrochemical research.

Chemical Design of Components for Crop Protection Agents.researchgate.netnih.gov

Derivatives of this compound are being investigated as potential components in the design of new crop protection agents. researchgate.netnih.gov The presence of the nitro group and the thioether linkage offers opportunities for creating molecules with novel modes of action. The pyridine scaffold itself is a well-established pharmacophore in many commercial pesticides. nih.govgoogle.com

| Compound Class | Potential Agrochemical Application | Key Structural Features | Supporting Research Insights |

|---|---|---|---|

| Pyridine Derivatives | Insecticides, Fungicides, Herbicides | Nitrogen-containing heterocyclic ring | Pyridine rings are present in many existing pesticides and can enhance biological activity. researchgate.netnih.govnih.gov |

| Thioether-Containing Compounds | Fungicides, Insecticides | Sulfur linkage | The thioether can be a key part of the pharmacophore and can be oxidized to sulfoxides or sulfones to modulate activity. researchgate.netmdpi.com |

| Nitroaromatic Compounds | Herbicides, Insecticides | Nitro functional group | The nitro group is a known toxophore in some pesticides. researchgate.net |

Research into related pyridine derivatives has shown promising insecticidal activity against various pests. nih.govnih.govresearchgate.net For instance, studies have explored the insecticidal potential of thienylpyridines and other related heterocyclic derivatives. nih.gov The design of novel agrochemicals often involves the strategic combination of different functional groups and heterocyclic systems to optimize efficacy and selectivity. The this compound scaffold provides a flexible platform for such molecular design, allowing for the synthesis of a diverse library of compounds for biological screening.

Contributions to Fundamental Heterocyclic Chemistry and Structure-Reactivity Relationships

The study of this compound and its derivatives contributes significantly to the fundamental understanding of heterocyclic chemistry. The interplay of the electron-withdrawing nitro group and the sulfur-linked pyridine ring creates a unique electronic environment that influences the molecule's reactivity and physical properties.

The electronegative nitrogen atom in the pyridine ring generally makes it less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.org However, the presence and position of substituents dramatically alter this reactivity. gla.ac.uknih.gov In this compound, the strong electron-withdrawing nitro group at the 3-position deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. researchgate.net

Systematic studies on the synthesis and characterization of these derivatives allow for a detailed investigation of structure-reactivity relationships. rsc.orgnih.gov By varying the substituents on either pyridine ring, researchers can probe how electronic and steric effects influence reaction outcomes and molecular properties. This fundamental knowledge is crucial for the rational design of molecules with specific functions, not only in agrochemicals but also in materials science and medicinal chemistry.

The study of these compounds also provides insights into the chemistry of aromatic heterocycles in general, which are a cornerstone of organic chemistry. gla.ac.uklibretexts.orgnih.gov Understanding the subtle electronic interactions and conformational preferences in these systems helps to build predictive models for the behavior of more complex heterocyclic molecules.

Q & A

Q. What are the established synthetic routes for 3-nitro-2-(pyridin-2-ylthio)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or metal-catalyzed coupling. A representative route involves reacting 2-chloro-3-nitropyridine with pyridine-2-thiol in the presence of a base (e.g., K₂CO₃) and a palladium catalyst under inert conditions (e.g., N₂ atmosphere) . Solvent choice (e.g., DMF or toluene) and temperature (80–120°C) critically affect reaction kinetics and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor reaction progress using TLC (Rf ~0.4 in cyclohexane/ethyl acetate 5:5) and confirm purity via HPLC (>95%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Employ a multi-technique approach:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and compare with computed chemical shifts (DFT/B3LYP/6-31G*).

- HRMS (ESI) : Validate molecular ion [M+H]⁺ with <2 ppm error between experimental and theoretical masses.

- X-ray crystallography : Use SHELXL for refinement . For non-crystalline samples, FT-IR (e.g., nitro group stretch at ~1520 cm⁻¹) and UV-Vis (λmax in DMSO) provide supplementary data.

Q. What safety precautions are essential when handling this nitro-substituted pyridine derivative?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to mitigate inhalation risks (nitro compounds may release NOx under heat).

- Storage : Store in amber vials at 4°C under inert gas (Ar) to prevent decomposition.

- Emergency Protocols : Neutralize spills with vermiculite; consult SDS for pyridine derivatives (e.g., H302: harmful if swallowed) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected splitting in NMR spectra?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., hindered rotation or tautomerism):

- Variable-Temperature NMR : Conduct experiments from 25°C to 60°C to observe coalescence of split peaks.

- DFT Calculations : Model possible conformers (e.g., using Gaussian 16) to identify energetically favorable structures.

- 2D NMR (COSY, NOESY) : Elucidate through-space interactions (e.g., NOE between pyridin-2-ylthio and nitro groups) .

- Crystallographic Validation : Compare experimental X-ray structures with computed geometries .

Q. What strategies optimize the compound’s reactivity for functionalization in medicinal chemistry applications?

- Methodological Answer :

- Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) or NaBH₄/CuCl₂ to yield amino derivatives for further coupling (e.g., amidation).

- Electrophilic Substitution : Direct nitration/sulfonation at the pyridine ring requires careful control of Lewis acids (e.g., H₂SO₄/HNO₃ at 0°C).

- Cross-Coupling : Suzuki-Miyaura reactions (e.g., with aryl boronic acids) using Pd(PPh₃)₄ and K₃PO₄ in THF/H₂O . Monitor regioselectivity via LC-MS.

Q. How can computational modeling predict the compound’s interaction with biological targets, such as bacterial enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to targets (e.g., DNA gyrase). Prepare the ligand with Open Babel (minimized geometry) and the protein (PDB ID: 1KZN).

- MD Simulations : Run 100 ns trajectories (GROMACS) to assess binding stability (RMSD <2 Å).

- QSAR : Correlate substituent effects (Hammett σ) with antibacterial IC₅₀ values from in vitro assays .

Q. What experimental designs mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer :

- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology.

- In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., nitro reduction intermediates).

- Quality Control : Implement LC-MS for every batch; discard samples with >5% impurities.

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental UV-Vis absorption spectra?

- Methodological Answer :

- Solvent Effects : Recompute spectra (TD-DFT) with explicit solvent models (e.g., PCM for DMSO).

- Aggregation Studies : Dilute samples (10⁻⁶ M to 10⁻⁴ M) to assess concentration-dependent shifts.

- pH Dependence : Measure spectra at pH 3–10; nitro groups may protonate, altering π→π* transitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.